molecular formula C7H7BrO3 B3052136 5-bromo-3-methoxybenzene-1,2-diol CAS No. 38790-07-7

5-bromo-3-methoxybenzene-1,2-diol

Cat. No.: B3052136
CAS No.: 38790-07-7
M. Wt: 219.03 g/mol
InChI Key: WKDVOCHWXMVPIP-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxybenzene-1,2-diol is an organic compound with the molecular formula C7H7BrO3 It is a derivative of benzene, featuring a bromine atom, a methoxy group, and two hydroxyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methoxybenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-methoxybenzene-1,2-diol (pyrocatechol monomethyl ether) using bromine or a bromine source under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or chloroform, and the temperature is maintained to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxybenzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

5-Bromo-3-methoxybenzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3-methoxybenzene-1,2-diol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,3-di-tert-butyl-2-(methoxymethoxy)benzene
  • 1-Bromo-3,5-dimethoxybenzene
  • 5-Bromo-1,2,3-trimethoxybenzene

Uniqueness

5-Bromo-3-methoxybenzene-1,2-diol is unique due to the presence of both bromine and methoxy groups along with two hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Biological Activity

5-Bromo-3-methoxybenzene-1,2-diol, also known as a brominated phenolic compound, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

The chemical formula of this compound is C₇H₇BrO₃, with a molecular weight of approximately 219.03 g/mol. Its structure features a bromine atom and a methoxy group attached to a benzene ring, which contributes to its reactivity and biological activity typical of phenolic compounds due to the presence of hydroxyl groups.

This compound exhibits several biological activities attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that it may influence enzyme activity and receptor interactions due to its structural characteristics. The compound's hydroxyl groups enhance its reactivity, potentially facilitating hydrogen bonding with target biomolecules.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. It has been noted for its potential as a lead compound in drug development aimed at combating bacterial infections. The compound's structural features allow it to disrupt microbial cell membranes or inhibit vital enzymatic processes.

Enzyme Inhibition

The compound's interaction with enzymes has been explored in various studies. For instance, it has shown potential in inhibiting certain enzymes related to metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Enzyme Interaction

In another investigation focusing on enzyme inhibition, this compound was tested against a panel of enzymes involved in metabolic processes. The compound exhibited varying degrees of inhibition, indicating its potential utility in drug design targeting specific metabolic pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
3-Bromo-6-methoxybenzene-1,2-diolBromine at position 3; methoxy groupDifferent substitution pattern affects reactivity
2-MethoxyresorcinolTwo hydroxyl groups; no bromineStronger hydrogen bonding potential
5-Bromo-2-methoxyresorcinolBromine at position 5; different hydroxyl placementPotentially higher biological activity due to resorcinol structure

The unique substitution pattern of this compound may influence its reactivity and biological properties compared to these similar compounds.

Properties

IUPAC Name

5-bromo-3-methoxybenzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,9-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDVOCHWXMVPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450920
Record name 1,2-benzenediol,5-bromo-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38790-07-7
Record name 1,2-benzenediol,5-bromo-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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